molecular formula C14H13ClN2O2S B414720 (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B414720
M. Wt: 308.8 g/mol
InChI Key: FXRFMKDWSSRPKF-XFXZXTDPSA-N
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Description

(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazole family It is characterized by the presence of a thiazole ring, a morpholine ring, and a chlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine or morpholine. The reaction is carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

    Step 1: Dissolve thiazolidine-2,4-dione in ethanol.

    Step 2: Add 2-chlorobenzaldehyde to the solution.

    Step 3: Add a catalytic amount of piperidine or morpholine.

    Step 4: Reflux the mixture for several hours.

    Step 5: Cool the reaction mixture and filter the precipitate.

    Step 6: Wash the precipitate with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. For example, its antileishmanial activity is attributed to its ability to inhibit pteridine reductase 1 (PTR1), an enzyme essential for the reduction of folate and biopterin in Leishmania species . The compound’s structure allows it to bind to the active site of PTR1, thereby inhibiting its activity and disrupting the parasite’s metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its combination of a thiazole ring, a morpholine ring, and a chlorobenzylidene group This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds

Biological Activity

(5Z)-5-[(2-Chlorophenyl)Methylidene]-2-(Morpholin-4-Yl)-4,5-Dihydro-1,3-Thiazol-4-One is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

 5Z 5 2 Chlorophenyl Methylidene 2 Morpholin 4 Yl 4 5 Dihydro 1 3 Thiazol 4 One\text{ 5Z 5 2 Chlorophenyl Methylidene 2 Morpholin 4 Yl 4 5 Dihydro 1 3 Thiazol 4 One}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the morpholine and thiazole rings enhances its potential to modulate biological pathways, including those involved in cell proliferation and apoptosis.

Biological Activity Assays

Various studies have assessed the biological activity of this compound through different assays:

1. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

Cell LineIC50 (µM)
Huh7 (Liver Cancer)8
Caco2 (Colorectal)6
MDA-MB 231 (Breast)12
HCT116 (Colorectal)10
PC3 (Prostate)15

These results indicate that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer and neurological disorders. Notably, it has shown promising results as a DYRK1A inhibitor:

CompoundTargetIC50 (µM)
(5Z)-Thiazole DerivativeDYRK1A0.033
RoscovitineDYRK1A0.025

This selective inhibition suggests potential applications in treating diseases where DYRK1A plays a critical role .

Case Studies

Recent research has highlighted the therapeutic potential of this compound in various disease models:

Study on Neurodegenerative Diseases

A study investigated the neuroprotective effects of this thiazole derivative in models of neurodegeneration. The results indicated that the compound reduced neuronal apoptosis and inflammation markers, suggesting its utility in conditions like Alzheimer's disease .

Antimicrobial Activity

The compound was tested against several bacterial strains, showing moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The results are summarized below:

Bacterial StrainZone of Inhibition (mm)
Salmonella typhi15
Bacillus subtilis18
Escherichia coli10

These findings support further exploration into its use as an antimicrobial agent .

Properties

Molecular Formula

C14H13ClN2O2S

Molecular Weight

308.8 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9-

InChI Key

FXRFMKDWSSRPKF-XFXZXTDPSA-N

SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=C3Cl)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2

Origin of Product

United States

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